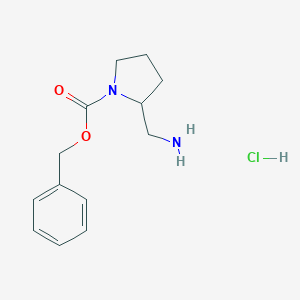

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride, also known as BAPC-HCl, is an organic compound that is widely used in scientific research. It is a colorless crystalline solid that is soluble in water and other polar solvents. BAPC-HCl is used in a variety of applications, including chemical synthesis, biochemical and physiological studies, and drug discovery.

Wissenschaftliche Forschungsanwendungen

Drug Discovery and Development

This compound serves as a versatile scaffold in drug discovery due to the pyrrolidine ring, which is widely used by medicinal chemists to create compounds for treating human diseases. The pyrrolidine ring’s non-planarity and sp3-hybridization allow for efficient exploration of pharmacophore space and contribute significantly to the stereochemistry of molecules .

Synthesis of Biologically Active Compounds

The pyrrolidine derivative is instrumental in synthesizing bioactive molecules with target selectivity. It’s used to create derivatives like pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, which have been studied for their biological activities and structure-activity relationships .

Carbonic Anhydrase Inhibition

Researchers have utilized derivatives of pyrrolidine, such as pyrrolidine-2,5-dione, to develop inhibitors for carbonic anhydrase isoenzymes. These enzymes are implicated in various diseases, and their inhibition can be therapeutic .

Material Science

In material science, the compound’s structural versatility can be harnessed to create new materials with specific properties. Its ability to form stable bonds and introduce chirality makes it valuable for developing advanced materials .

Chemical Synthesis

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride is used as a building block in chemical synthesis. Its reactivity with various reagents allows for the construction of complex molecules with potential applications in various chemical industries .

Chromatography

The compound can be used in chromatography as a standard or reference compound due to its well-defined properties. It helps in the calibration of equipment and ensures the accuracy of chromatographic analyses .

Analytical Chemistry

In analytical chemistry, this compound is used to study reaction mechanisms and kinetics. Its predictable behavior under different conditions makes it an excellent model for understanding complex chemical reactions .

Life Sciences Research

The pyrrolidine ring is significant in life sciences research, where it’s used to mimic or interfere with biological processes. This application is crucial in understanding cellular mechanisms and developing therapeutic strategies .

Eigenschaften

IUPAC Name |

benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2.ClH/c14-9-12-7-4-8-15(12)13(16)17-10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10,14H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONODQZLASNRARN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10558401 |

Source

|

| Record name | Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride | |

CAS RN |

119020-00-7 |

Source

|

| Record name | Benzyl 2-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10558401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![n4-Benzo[1,3]dioxol-5-ylmethyl-6-chloro-pyrimidine-2,4-diamine](/img/structure/B40380.png)

![3-[(Carboxymethyl)thio]-7-chloro-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B40392.png)

![(Imidazo[2,1-b]benzothiazol-2-yl)methanol](/img/structure/B40395.png)

![4,5-Dihydro-7-[3-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B40397.png)

![N-[1-(furan-2-yl)ethyl]hydroxylamine](/img/structure/B40406.png)